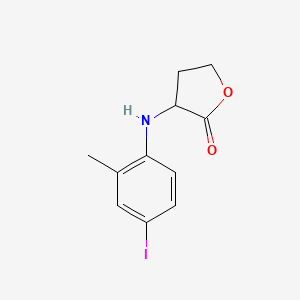
2-(2,3,5,6-tetrafluoropyridin-4-yl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,5,6-Tetrafluoropyridin-4-yl)-1H-isoindole-1,3(2H)-dione is a fluorinated heteroaromatic compound It is characterized by the presence of a tetrafluoropyridine ring attached to an isoindole-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-tetrafluoropyridin-4-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,3,5,6-tetrafluoropyridine with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3,5,6-Tetrafluoropyridin-4-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while cyclization can produce fused ring systems.
Wissenschaftliche Forschungsanwendungen
2-(2,3,5,6-Tetrafluoropyridin-4-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,3,5,6-tetrafluoropyridin-4-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrafluoropyridine: A simpler fluorinated pyridine derivative.
Phthalimide: The parent compound of the isoindole-1,3-dione moiety.
4-Bromo-2,3,5,6-tetrafluoropyridine: Another fluorinated pyridine derivative with a bromine substituent.
Uniqueness
2-(2,3,5,6-Tetrafluoropyridin-4-yl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of the tetrafluoropyridine ring and the isoindole-1,3-dione moiety
Eigenschaften
Molekularformel |
C13H4F4N2O2 |
|---|---|
Molekulargewicht |
296.18 g/mol |
IUPAC-Name |
2-(2,3,5,6-tetrafluoropyridin-4-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H4F4N2O2/c14-7-9(8(15)11(17)18-10(7)16)19-12(20)5-3-1-2-4-6(5)13(19)21/h1-4H |
InChI-Schlüssel |
SZTFNKZNWANMDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C(=NC(=C3F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Methylamino)ethyl]cyclobutanol](/img/structure/B14914476.png)

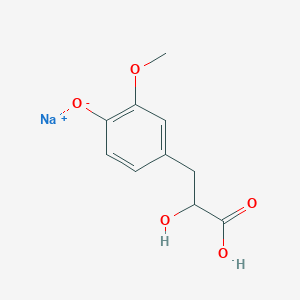
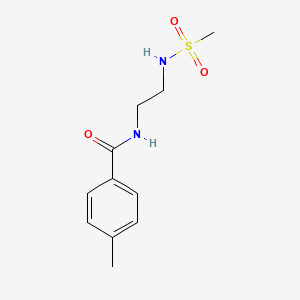
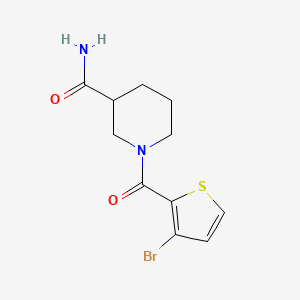

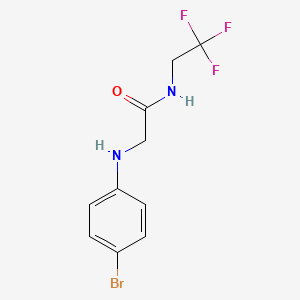
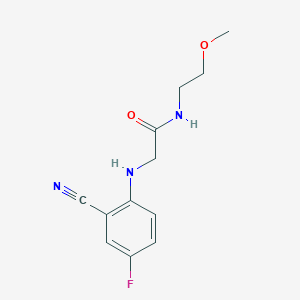
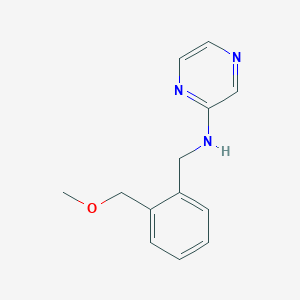
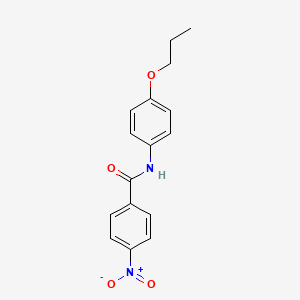
![4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)
